molecular formula C31H32ClN7OS B12639408 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one

Cat. No.: B12639408
M. Wt: 586.2 g/mol
InChI Key: RKGOEFGEVFFZSG-UHFFFAOYSA-N
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Description

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a combination of thiazole, piperazine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-functional structure, which combines the beneficial properties of thiazole, pyrimidine, and piperazine rings, making it a versatile and potent compound for various applications.

Biological Activity

The compound 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one, identified by CAS number 1428758-96-6, is a novel derivative with potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C31H32ClN7OSC_{31}H_{32}ClN_{7}OS with a molecular weight of approximately 586.2 g/mol. Its structure includes various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC31H32ClN7OS
Molecular Weight586.2 g/mol
CAS Number1428758-96-6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).

  • Cytotoxicity Testing :
    • The compound exhibited IC50 values ranging from 3.35 μM to 18.69 μM across different cell lines, indicating potent anticancer activity compared to standard reference drugs like combretastatin A-4 .
    • Specifically, compound 5b showed a strong lethal effect on HepG2 cells with an IC50 value of 10.92 ± 0.5 μM , while 6d demonstrated an IC50 of 4.03 ± 0.2 μM , outperforming the reference drug .

The mechanism behind the anticancer activity appears to involve inhibition of tubulin polymerization, which is critical for cell division. This mechanism is similar to that of known chemotherapeutic agents, suggesting that this compound could be developed into a viable treatment option.

Study 1: Synthesis and Evaluation

A research study focused on synthesizing thiazole derivatives, including this compound, evaluated their cytotoxic effects using the MTT assay across several cancer cell lines. The results indicated that specific structural modifications significantly enhanced the cytotoxicity of these compounds .

Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound to various biological targets involved in cancer progression. The findings suggested that it has a high probability of interacting with kinase receptors, which are crucial in signaling pathways related to cancer cell proliferation .

Properties

Molecular Formula

C31H32ClN7OS

Molecular Weight

586.2 g/mol

IUPAC Name

6-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-ethylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C31H32ClN7OS/c1-4-37-12-14-38(15-13-37)24-9-7-23(8-10-24)35-31-33-18-22-16-26(30(40)39(5-2)29(22)36-31)25-11-6-21(17-27(25)32)28-20(3)34-19-41-28/h6-11,16-19H,4-5,12-15H2,1-3H3,(H,33,35,36)

InChI Key

RKGOEFGEVFFZSG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)CC)C5=C(C=C(C=C5)C6=C(N=CS6)C)Cl

Origin of Product

United States

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